molecular formula C8H11ClN2 B3390135 4-Chloro-6-(2-methylpropyl)pyrimidine CAS No. 954223-18-8

4-Chloro-6-(2-methylpropyl)pyrimidine

Cat. No. B3390135
CAS RN: 954223-18-8
M. Wt: 170.64 g/mol
InChI Key: ITETYBBDYGWVRR-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-methylpropyl)pyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The IUPAC name for this compound is 4-chloro-6-isobutylpyrimidine . The molecular formula is C8H11ClN2 .

Scientific Research Applications

Antitumor Activity

4-Chloro-6-(2-methylpropyl)pyrimidine derivatives have been studied for their antitumor activities. For instance, the synthesis of related compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which are potent inhibitors of mammalian dihydrofolate reductase, have shown significant activity against certain types of carcinomas in rats (Grivsky et al., 1980).

Optical and Electronic Properties

Pyrimidine derivatives, including those similar to 4-Chloro-6-(2-methylpropyl)pyrimidine, have been explored for their electronic and optical properties. A study on thiopyrimidine derivatives revealed insights into their structure, electronic properties, and potential in nonlinear optics (NLO) fields, which are crucial for optoelectronic applications (Hussain et al., 2020).

DNA Damage and Repair

Research has also focused on the role of pyrimidine derivatives in DNA damage and repair mechanisms. For example, a method for measuring pyrimidine (6-4) photoproducts in DNA, which are major classes of DNA lesions induced by UV irradiation, has been developed, enhancing our understanding of DNA repair processes (Douki et al., 1995).

Synthetic Methods and Chemical Properties

The synthesis and chemical properties of pyrimidine derivatives, including those structurally related to 4-Chloro-6-(2-methylpropyl)pyrimidine, have been extensively studied. This includes methods for the triarylation of pyrrolopyrimidines and investigations into their stability and reactivity, which are important for pharmaceutical and chemical industries (Prieur et al., 2015).

Environmental Applications

Some pyrimidine derivatives are studied for their environmental applications, such as in the degradation and persistence of certain compounds in soil, which is vital for understanding their environmental impact and utility in agriculture (Srivastava et al., 2016).

Antiviral Activity

Certain pyrimidine analogs have shown potential antiviral activity. Research on 2,4-diamino-6-(2-phosphonomethoxy)ethoxy pyrimidines has demonstrated their efficacy against retroviruses, highlighting their potential as antiretroviral agents (Hocková et al., 2003).

Photolyase Enzyme Studies

Research into pyrimidine derivatives has also included the characterization of DNA photolyase enzymes. These enzymes play a critical role in repairing DNA damage caused by UV radiation, with studies focusing on the repair mechanism of pyrimidine (6-4) pyrimidone photoproducts (Kim et al., 1994).

Pharmaceutical Applications

4-Chloro-6-(2-methylpropyl)pyrimidine and its derivatives have been utilized in the synthesis of various pharmaceutical compounds. For instance, novel pyrazolone derivatives attached to a pyrimidine moiety have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities, demonstrating the versatility of pyrimidine derivatives in drug design (Antre et al., 2011).

Molecular Interactions and Crystallography

Studies on pyrimidine derivatives include investigations into their non-covalent interactions, which are crucial for understanding molecular recognition and binding. Such research is significant for drug design and crystallography, with a focus on compounds like 4-chloro-6-(substituted-phenyl)-pyrimidines (Németh et al., 2010).

Quantum Chemical Calculations

There is also a focus on the quantum chemical analysis of pyrimidine derivatives, such as vibrational spectroscopic studies and molecular docking, to predict their chemical behavior and potential as chemotherapeutic agents. Such studies enhance our understanding of their electronic structures and biological interactions (Zhang et al., 2018).

properties

IUPAC Name

4-chloro-6-(2-methylpropyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-6(2)3-7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITETYBBDYGWVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(2-methylpropyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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